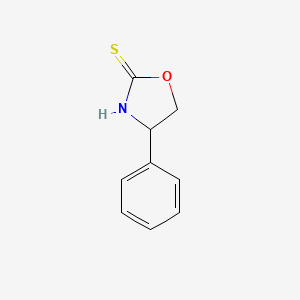

4-Phenyloxazolidine-2-thione

描述

Contextualization within Modern Synthetic Methodologies

4-Phenyloxazolidine-2-thione belongs to the class of chiral auxiliaries, which are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comepfl.ch In the realm of modern synthetic methodologies, particularly asymmetric synthesis, these auxiliaries are instrumental in constructing complex molecules with a high degree of stereoselectivity. numberanalytics.comnumberanalytics.com The general strategy involves attaching the chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. epfl.ch

The sulfur-containing nature of this compound, a feature that distinguishes it from its more common oxazolidinone counterparts, can offer advantages in certain transformations. researchgate.net Sulfur-based chiral auxiliaries have demonstrated superior qualities in various reactions, including aldol (B89426) reactions and Michael additions. scielo.org.mx The application of these auxiliaries is a cornerstone in the synthesis of a vast number of enantiomerically pure compounds, making them a method of choice, especially in the initial stages of drug discovery. rsc.org

Historical Development and Evolution of Oxazolidine-2-thione Auxiliaries

The concept of using chiral auxiliaries to control stereochemistry dates back to the 1970s, with pioneering work by chemists such as E.J. Corey and Barry Trost. wikipedia.orgnumberanalytics.com The introduction of oxazolidinone auxiliaries by David A. Evans marked a significant milestone in the field and they have since been widely applied in numerous stereoselective transformations. wikipedia.org

The evolution from oxazolidinones to their thione analogs, such as this compound, was driven by the quest for improved reactivity and selectivity. researchgate.net Researchers found that the sulfur-containing auxiliaries can be more effective as chiral inductors in certain reactions, and their removal after the desired transformation can often be accomplished under milder conditions compared to the original oxazolidinone systems. researchgate.net The synthesis of these oxazolidine-2-thione auxiliaries has also evolved, with methods being developed to improve yields and reduce reaction times, such as microwave-assisted synthesis. researchgate.net This continuous development underscores the importance of these auxiliaries in the synthetic chemist's toolkit.

Significance of Stereochemistry in Synthetic Chemistry and the Role of Chiral Auxiliaries

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds, particularly pharmaceuticals. mhmedical.compatsnap.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. patsnap.comijpsjournal.com For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. patsnap.com

This makes the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—a fundamental goal in modern organic chemistry. patsnap.com Chiral auxiliaries, such as this compound, are pivotal in achieving this goal. numberanalytics.com They function by creating a chiral environment around the reacting center of the substrate, which biases the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer. numberanalytics.com Once the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. epfl.ch The reliability and predictability of chiral auxiliaries have made them an indispensable tool for constructing stereochemically complex molecules. researchgate.net

Interactive Data Table: Applications of Chiral Auxiliaries

| Chiral Auxiliary Type | Key Reactions | Notable Features |

| Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | Popularized by David A. Evans, well-established effectiveness. wikipedia.orgresearchgate.net |

| Oxazolidine-2-thiones | Aldol reactions, Michael additions | Can be more effective chiral inductors and easier to remove than oxazolidinones. researchgate.netscielo.org.mx |

| Camphorsultams | Various asymmetric transformations | Derived from the natural product camphor. |

| Pseudoephedrine Amides | Asymmetric alkylations | Readily available and easily cleaved. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJIGQKFDZTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyloxazolidine 2 Thione and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 4-phenyloxazolidine-2-thione have been well-established, primarily relying on cyclization reactions of β-amino alcohols, the use of sulfur-containing reagents, and multi-step sequences from chiral precursors.

The most direct and common approach to synthesizing this compound involves the cyclization of the corresponding β-amino alcohol, specifically (S)-phenylglycinol or its racemic equivalent. This method forms the heterocyclic ring in a single key step. Research has demonstrated the successful synthesis of various oxazolidinethiones from homochiral and racemic β-amino alcohols. nih.gov The stereochemistry of the starting amino alcohol is typically retained throughout the reaction, as the bonds to the asymmetric carbon are not broken. nih.gov

A highly practical procedure involves reacting the appropriate chiral amino alcohol with carbon disulfide in the presence of potassium carbonate and hydrogen peroxide. cu.edu.eg This method is noted for its utility in preparing not only this compound but also other chiral analogs like 4-isopropyl- and 4-benzyloxazolidine-2-thione. cu.edu.eg

Reagents that can deliver the C=S group are central to the synthesis of this compound. Carbon disulfide (CS₂) and thiophosgene (B130339) (CSCl₂) are the most prominent reagents for this purpose.

The carbon disulfide method is frequently employed, often in combination with a base, to react with a β-amino alcohol. cu.edu.egmdpi.com One of the main synthetic routes involves heating L-phenylglycinol with carbon disulfide and hydrogen peroxide under alkaline conditions. mdpi.com While effective, this approach uses the volatile and toxic carbon disulfide, which can be a drawback for large-scale production. mdpi.com

Thiophosgene represents an alternative for the cyclization of β-amino alcohols to form oxazolidinethiones. nih.govnih.gov This highly reactive electrophile readily reacts with the amino and hydroxyl groups of the starting material to form the heterocyclic ring. semanticscholar.org The reaction typically proceeds by treating the β-amino alcohol with thiophosgene in the presence of a base like triethylamine (B128534). nih.gov Although a powerful reagent, thiophosgene is also toxic and requires careful handling. semanticscholar.org

Table 1: Comparison of Carbon Disulfide and Thiophosgene Methods

| Feature | Carbon Disulfide Method | Thiophosgene Method |

| Starting Material | β-amino alcohol (e.g., Phenylglycinol) | β-amino alcohol |

| Sulfur Reagent | Carbon Disulfide (CS₂) | Thiophosgene (CSCl₂) |

| Typical Conditions | Alkaline, often with H₂O₂ | Basic (e.g., Triethylamine) |

| Advantages | Readily available reagent | High reactivity |

| Disadvantages | Volatility and toxicity of CS₂ | High toxicity of thiophosgene |

Multi-step synthetic sequences starting from readily available chiral precursors, such as L-phenylglycine, offer another reliable route to enantiomerically pure this compound. These methods provide robust control over the stereochemistry.

A notable example begins with the protection of L-phenylglycine as N-Boc-L-phenylglycine. mdpi.com This protected amino acid is then reduced using a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex, to yield N-Boc-L-phenylglycinol. mdpi.com Subsequent cyclization of the amino alcohol derivative can first lead to the corresponding oxazolidinone, (S)-4-phenyl-2-oxazolidinone. mdpi.com The final step involves the thionation of the carbonyl group. A green chemistry approach for this transformation avoids hazardous reagents like Lawesson's reagent and instead uses sulfur powder with ammonium (B1175870) sulfide (B99878) or ammonium polysulfide at a moderate temperature of 40-50 °C to yield (S)-4-phenyloxazolidine-2-thione with high purity and yield. mdpi.com This multi-step process benefits from avoiding highly toxic reagents often used in other methods. mdpi.com

Advanced and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, advanced synthetic methods have been developed. These focus on reducing reaction times, improving yields, and minimizing the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving efficiency. This technology has been successfully applied to the synthesis of this compound and related chiral auxiliaries. nih.gov

A specific microwave-assisted protocol involves the reaction of (S)-phenylglycinol with carbon disulfide in a basic medium. nih.gov This method significantly reduces the reaction time compared to conventional heating. For instance, the synthesis of (S)-4-phenyloxazolidine-2-thione can be achieved in just 10 minutes under microwave irradiation, a substantial improvement over conventional methods. nih.gov While the yield for the phenyl derivative in this specific microwave protocol (60%) may not be a major improvement over conventional methods, the drastic reduction in reaction time is a significant advantage. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of (S)-4-Phenyloxazolidine-2-thione

| Method | Starting Materials | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | (S)-Phenylglycinol, CS₂ | 10 min | 60% | nih.gov |

| Conventional | (S)-Phenylglycinol, CS₂, H₂O₂, K₂CO₃ | Not specified | High | cu.edu.eg |

| Conventional (Multi-step) | L-Phenylglycine | Multiple steps | >70% | mdpi.com |

Optimizing reaction conditions is crucial for maximizing yield and maintaining the chiral integrity of the product. Research has focused on developing practical and efficient procedures that are suitable for larger-scale synthesis.

One highly practical and optimized procedure for preparing chiral oxazolidine-2-thiones, including the 4-phenyl derivative, utilizes carbon disulfide and the corresponding chiral amino alcohols in the presence of potassium carbonate and hydrogen peroxide. cu.edu.eg This method is presented as a facile and practical route to these valuable chiral auxiliaries. cu.edu.eg

Alternatives to Cytotoxic Reagents in Preparation

The traditional synthesis of this compound often involves the use of highly toxic and volatile reagents, such as carbon disulfide. google.com Growing emphasis on green chemistry and industrial safety has spurred the development of alternative pathways that circumvent these hazardous materials.

A notable alternative method avoids cytotoxic reagents entirely by starting from (S)-4-phenyl-2-oxazolidinone. google.com This method involves a thionation reaction, converting the carbonyl group (C=O) of the oxazolidinone to a thiocarbonyl group (C=S). The process is carried out by mixing (S)-4-phenyl-2-oxazolidinone with sulfur powder and either an aqueous solution of ammonium sulfide or ammonium polysulfide. google.com This approach is lauded for its adherence to green chemistry principles, utilizing readily available and less hazardous materials, which simplifies handling and makes the process more suitable for potential industrial-scale production. google.com

Key features of this greener synthetic route are summarized below:

| Starting Material | Reagents | Product | Advantages |

| (S)-4-phenyl-2-oxazolidinone | Sulfur powder, Ammonium sulfide or Ammonium polysulfide | (S)-4-phenyloxazolidine-2-thione | Avoids use of cytotoxic and volatile carbon disulfide; safer and more environmentally friendly. google.com |

The reaction is typically performed at a moderately elevated temperature, for instance, between 40-50 °C, with a molar ratio of the oxazolidinone to sulfur and ammonium sulfide/polysulfide being approximately 1:1-1.15:1-1.25. google.com

Preparation of Substituted and Functionalized this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Functionalization can be targeted at different positions of the heterocycle, but N-derivatization is particularly common and significant, especially in the context of asymmetric synthesis where these compounds are used as chiral auxiliaries. The strategies employed are often analogous to those used for other five-membered heterocyclic compounds like thiazolidine-2-thiones. nih.gov

N-Derivatization Strategies

The nitrogen atom of the oxazolidine-2-thione ring is a key site for introducing chemical diversity. N-derivatization is typically achieved by reacting the parent compound with various electrophiles. A common first step involves the deprotonation of the N-H group using a suitable base to form a more nucleophilic amide anion, which then readily attacks the electrophilic reagent.

One general approach, adapted from methodologies for similar heterocycles, involves reacting the this compound with an acylating or alkylating agent in the presence of a base. For instance, N-acylated derivatives can be prepared using acyl chlorides or anhydrides, while N-alkylated versions can be synthesized using alkyl halides. A specific method involves the reaction with triphosgene (B27547) followed by the addition of various amines in the presence of triethylamine to yield N-carbamoyl derivatives. nih.gov

The table below outlines general strategies for N-derivatization:

Table 1: General N-Derivatization Strategies| Derivative Type | Reagent Class | Example Reagent | General Conditions |

|---|---|---|---|

| N-Acyl | Acyl Halide | Acetyl chloride | Base (e.g., Triethylamine, Pyridine), Anhydrous solvent |

| N-Alkyl | Alkyl Halide | Benzyl (B1604629) bromide | Base (e.g., Sodium hydride), Anhydrous solvent (e.g., THF, DMF) |

These N-derivatization strategies are fundamental for tuning the steric and electronic properties of the molecule, which is crucial for its application as a chiral auxiliary in stereoselective reactions.

Synthesis of Chiral Phenoxyacetyl-Oxazolidine-2-thione Derivatives

The synthesis of chiral N-phenoxyacetyl-oxazolidine-2-thione derivatives is of particular interest as these compounds are valuable intermediates in asymmetric synthesis. The preparation follows the general principles of N-acylation. The process starts with an enantiomerically pure form of this compound, such as (4S)-4-phenyloxazolidine-2-thione or (4R)-4-phenyloxazolidine-2-thione.

The synthesis is typically carried out under anhydrous conditions. The oxazolidine-2-thione is first treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). This deprotonation step generates a lithium salt, which is a potent nucleophile. Subsequently, a phenoxyacetylating agent, such as phenoxyacetyl chloride or a substituted variant thereof, is added to the reaction mixture. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N-phenoxyacetyl derivative.

The general reaction scheme is as follows:

(4S)-4-Phenyloxazolidine-2-thione + Base (e.g., n-BuLi) → Lithium salt → Addition of Phenoxyacetyl chloride → (4S)-3-(Phenoxyacetyl)-4-phenyloxazolidine-2-thione

This method allows for the creation of a library of derivatives by varying the substituents on the phenoxyacetyl group, which can be used to fine-tune the stereochemical outcome of subsequent reactions.

Carbohydrate-Anchored Oxazolidine-2-thione Systems

Linking heterocyclic systems like oxazolidine-2-thione to carbohydrate scaffolds creates hybrid molecules with potential applications in medicinal chemistry and glycobiology. The synthesis of these N-glycosylated heterocycles presents unique challenges, often relying on ionic N-glycosylation methods that may require labile glycosyl donors and precious metal catalysts under strict conditions. researchgate.net

An alternative and more novel approach involves a radical coupling mechanism. This strategy can afford the desired 1,2-trans product exclusively, which is often a preferred stereochemical outcome in glycosylation reactions. researchgate.net This method represents a powerful tool for constructing complex N-glycosidic structures under milder conditions, broadening the synthetic accessibility of carbohydrate-anchored oxazolidine-2-thiones. researchgate.net The synthesis involves coupling a glycosyl radical with a nitrogen-centered radical derived from the oxazolidine-2-thione. This approach circumvents some of the limitations associated with traditional ionic methods.

The general structure of such a system consists of a sugar moiety covalently bonded via its anomeric carbon to the nitrogen atom of the this compound ring.

Reactivity and Mechanistic Investigations of 4 Phenyloxazolidine 2 Thione

Ring Transformation and Interconversion Reactions

The 4-phenyloxazolidine-2-thione ring system can be chemically transformed into other related five-membered heterocycles, including oxazolidin-2-ones, thiazolidin-2-ones, and thiazolidine-2-thiones. These conversions are often stereoselective and provide access to a diverse range of chiral building blocks.

Conversion to Oxazolidin-2-ones

The transformation of this compound to its corresponding oxazolidin-2-one analogue represents a formal oxidation process where the thiocarbonyl group (C=S) is converted to a carbonyl group (C=O). This conversion can be achieved under mild conditions, preserving the stereochemical integrity of the chiral center at C4.

One effective method involves the activation of the thiocarbonyl group followed by nucleophilic attack. For instance, treatment of (R)-3-benzyl-4-phenyloxazolidin-2-thione with an activating agent like ethyl triflate leads to the formation of an S-ethyl-thionium intermediate. Subsequent reaction with lithium hydroxide (B78521) monohydrate in acetonitrile (B52724) at elevated temperatures results in a clean and quantitative conversion to the corresponding (R)-3-benzyl-4-phenyloxazolidin-2-one. clockss.org This process offers a significant advantage over direct oxidation methods, which may lack chemoselectivity.

The stereochemical integrity of the chiral center is maintained throughout this transformation. X-ray and proton magnetic resonance studies have confirmed that the configuration of the starting amino alcohol is preserved in the resulting oxazolidin-2-one. researchgate.net

Table 1: Conversion of (R)-3-benzyl-4-phenyloxazolidin-2-thione to (R)-3-benzyl-4-phenyloxazolidin-2-one

| Starting Material | Reagents | Product | Yield | Ref |

| (R)-3-benzyl-4-phenyloxazolidin-2-thione | 1. Ethyl triflate, MeCN, rt2. LiOH·H₂O, MeCN, 60 °C | (R)-3-benzyl-4-phenyloxazolidin-2-one | Quantitative | clockss.org |

Rearrangement to Thiazolidin-2-ones and Thiazolidine-2-thiones

The oxazolidine (B1195125) ring of this compound can undergo rearrangement to form sulfur-containing heterocyclic systems, namely thiazolidin-2-ones and thiazolidine-2-thiones. These rearrangements typically proceed through an activated intermediate.

The activated S-ethyl-thionium intermediate, formed by reacting (R)-3-benzyl-4-phenyloxazolidin-2-thione with ethyl triflate, is a key branch point for these transformations. clockss.org Treatment of this intermediate with lithium iodide in acetonitrile at 60 °C leads to the formation of (R)-3-benzyl-4-phenylthiazolidin-2-one in a quantitative yield. clockss.org This reaction proceeds with retention of configuration at the chiral center.

Furthermore, the resulting thiazolidin-2-one can be converted to the corresponding thiazolidine-2-thione. Thionation of (R)-3-benzyl-4-phenylthiazolidin-2-one with Lawesson's reagent in toluene (B28343) at 85 °C furnishes (R)-3-benzyl-4-phenylthiazolidine-2-thione with a high yield of 90%. clockss.org Microwave-assisted synthesis from the corresponding amino alcohol and carbon disulfide has also been reported as an efficient method for preparing thiazolidine-2-thiones. nih.govresearchgate.net

Table 2: Rearrangement and Thionation Reactions

| Starting Material | Reagents | Product | Yield | Ref |

| (R)-3-benzyl-4-phenyloxazolidin-2-thione | 1. Ethyl triflate, MeCN, rt2. LiI, MeCN, 60 °C | (R)-3-benzyl-4-phenylthiazolidin-2-one | Quantitative | clockss.org |

| (R)-3-benzyl-4-phenylthiazolidin-2-one | Lawesson's reagent, toluene, 85 °C | (R)-3-benzyl-4-phenylthiazolidine-2-thione | 90% | clockss.org |

Cleavage and Deprotection Methodologies for Chiral Auxiliaries

A crucial step in the application of chiral auxiliaries is their efficient removal after the desired stereoselective transformation has been accomplished. For N-acylated 4-phenyloxazolidine-2-thiones, both reductive and hydrolytic methods are employed for cleavage and deprotection.

Reductive Cleavage Reactions

Reductive cleavage methods are utilized to convert the N-acyl group into various functional groups, such as aldehydes or alcohols, while removing the chiral auxiliary. However, direct reductive cleavage of the N-acyl bond can sometimes be challenging.

Alternative strategies involve activation of the oxazolidine-2-thione ring. For instance, treatment of an N-acylated this compound with an activating agent can be followed by a reductive process. While specific examples for the direct reductive cleavage of N-acyl-4-phenyloxazolidine-2-thiones are not extensively detailed in the provided context, the general principle of reductive cleavage of N-O bonds in related heterocyclic systems, such as isoxazolines using reagents like Raney nickel, highlights a potential pathway. beilstein-journals.org

A sequence involving activation with ethyl triflate, followed by ring opening with rubidium iodide and subsequent elimination and hydrolysis, has been established to deprotect the auxiliary and furnish a primary amine. researchgate.net

Hydrolytic Deprotection Strategies

Hydrolytic methods are commonly used to cleave the N-acyl group, typically yielding a carboxylic acid and the free chiral auxiliary. However, the enamine intermediate formed during some deprotection sequences can be resistant to hydrolysis. clockss.org

A successful two-step hydrolytic deprotection has been demonstrated for an enamine derived from (R)-3-benzyl-4-phenyloxazolidin-2-thione. clockss.org The enamine, S-ethyl-N-benzyl-N-1-phenylvinylcarbamothioate, is first treated with a mixture of acetonitrile, acetic acid, and water at 80 °C. This acidic hydrolysis yields acetophenone (B1666503) and S-ethyl-N-benzylcarbamothioate quantitatively. Subsequent saponification of the carbamothioate by raising the pH with aqueous lithium hydroxide liberates the primary amine, benzylamine, thus completing the deprotection. clockss.org

S-Alkylation and N-Alkylation Pathways

Alkylation of this compound can occur at either the sulfur (S-alkylation) or the nitrogen (N-alkylation) atom, depending on the reaction conditions and the nature of the electrophile.

The thiocarbonyl sulfur of this compound is nucleophilic and readily undergoes S-alkylation. Treatment with alkylating agents such as alkyl triflates (methyl, ethyl, or isopropyl triflate) in anhydrous acetonitrile at room temperature leads to the quantitative formation of the corresponding S-alkylated thionium (B1214772) intermediates. clockss.org These activated intermediates are key for subsequent ring transformation reactions. clockss.orgresearchgate.net

N-alkylation is also a possible pathway, particularly when the nitrogen atom is deprotonated or when using specific alkylating agents under basic conditions. For example, the N-propargyl derivative of oxazolidinethione can be prepared by reacting the parent heterocycle with 1,1'-thiocarbonyldiimidazole (B131065) followed by propargyl bromide. researchgate.net In the case of related thiazoline-2-thiols, cyanoethylation occurs exclusively on the nitrogen atom in the presence of basic catalysts. researchgate.net The acylation of this compound, which is analogous to alkylation, occurs at the nitrogen atom to form N-acyl derivatives, which are common substrates in asymmetric synthesis. researchgate.net

Table 3: Alkylation Reactions of this compound and Related Heterocycles

| Substrate | Reagent | Product Type | Ref |

| (R)-3-benzyl-4-phenyloxazolidin-2-thione | Ethyl triflate | S-Alkylation | clockss.org |

| Oxazolidinethione | 1. 1,1'-Thiocarbonyldiimidazole2. Propargyl bromide | N-Alkylation | researchgate.net |

| 2-Thiazoline-2-thiol | Acrylonitrile, base | N-Alkylation | researchgate.net |

| (R)-4-phenyloxazolidine-2-thione | Phenoxyacetyl chloride | N-Acylation | researchgate.net |

Mechanistic Elucidation of Key Transformations

The reactivity of this compound in various chemical transformations is a subject of significant interest, particularly concerning the stereochemical outcomes of these reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. This section delves into the mechanistic details of key reactions involving this chiral auxiliary, with a focus on the identification of crucial intermediates and the application of computational methods to model reaction pathways.

Role of Intermediates in Reaction Pathways

A central aspect of the mechanistic understanding of reactions involving this compound is the formation and subsequent reaction of key intermediates. One notable example is the role of an activated chiral oxazolidin-2-thione intermediate in a variety of chemical transformations. researchgate.net

A study using (R)-3-benzyl-4-phenyloxazolidine-2-thione as a model compound has demonstrated that treatment with an electrophile, such as ethyl triflate, leads to the formation of an activated intermediate. This intermediate has proven to be highly versatile and can be chemically "tuned" to yield different heterocyclic products chemoselectively, all while preserving the original stereocenter. For instance, this activated species can be converted into the corresponding oxazolidin-2-one, thiazolidin-2-one, or thiazolidin-2-thione. researchgate.net

The reaction sequence begins with the treatment of (R)-3-benzyl-4-phenyloxazolidine-2-thione with ethyl triflate. This is followed by a ring-opening step facilitated by a nucleophile, such as rubidium iodide, and a subsequent elimination reaction promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot process yields S-ethyl-N-benzyl-N-1-phenylvinylcarbamothioate. researchgate.net The formation of this vinylcarbamothioate highlights the role of the initial activated species as a precursor to a variety of functional groups.

The versatility of this intermediate is further underscored by its ability to undergo acid hydrolysis and saponification to liberate the primary amine, effectively demonstrating a method for the deprotection of the chiral auxiliary. researchgate.net The characterization of these intermediates and final products has been substantiated through structural analysis using NMR spectroscopy and X-ray diffraction, confirming the stereochemical integrity throughout the reaction sequence. researchgate.net

Table 1: Transformation of Activated (R)-3-benzyl-4-phenyloxazolidine-2-thione Intermediate

| Reagent/Condition | Product |

| Ethyl triflate, then RbI/DBU | S-ethyl-N-benzyl-N-1-phenylvinylcarbamothioate |

| Further acid hydrolysis & saponification | Benzylamine |

| Tunable conditions | Oxazolidin-2-one |

| Tunable conditions | Thiazolidin-2-one |

| Tunable conditions | Thiazolidin-2-thione |

Computational Approaches to Reaction Mechanisms

While experimental studies provide invaluable insights into reaction pathways through the isolation and characterization of intermediates, computational chemistry offers a powerful complementary tool for the detailed elucidation of reaction mechanisms at a molecular level. Density Functional Theory (DFT) has emerged as a particularly useful method for investigating the geometries, energies, and electronic structures of reactants, transition states, and intermediates.

In the context of chiral auxiliaries like this compound, computational studies can be employed to rationalize the high levels of stereoselectivity observed in many of their reactions. For instance, in Diels-Alder reactions involving N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) (a closely related analog), a model has been developed to explain the stereochemical outcome. rsc.org Computational analysis of the potential energy surfaces for the different possible approaches of the dienophile to the diene can reveal the lowest energy transition state, which corresponds to the major diastereomer formed in the reaction. nih.govresearchgate.net

Such computational investigations typically involve the following steps:

Conformational Analysis: Identifying the most stable conformations of the reactants.

Transition State Searching: Locating the transition state structures for the competing reaction pathways (e.g., endo vs. exo and Re vs. Si facial attack).

Energy Profile Calculation: Determining the activation energies and reaction energies for each pathway to identify the kinetically and thermodynamically favored product.

For example, in the cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes, DFT calculations have been instrumental in understanding the site-, regio-, and diastereoselectivity of the reaction. nih.govresearchgate.net These studies have shown that the preferred reaction pathway can sometimes involve a two-step mechanism and that the substitution pattern on the dienophile can influence the stability of the transition states. nih.govresearchgate.net

Although specific DFT studies on the reaction mechanisms of this compound itself are not extensively documented in the provided search results, the successful application of these methods to structurally similar systems, such as oxazolidinones and thiazoles, strongly suggests their utility in this area. nih.govresearchgate.netnih.govresearchgate.net Future computational work will likely focus on modeling the activation of the thiocarbonyl group, the ring-opening of the oxazolidine core, and the factors governing the stereochemical control exerted by the phenyl group at the C4 position.

Table 2: Representative Applications of Computational Chemistry in Mechanistic Studies of Related Heterocycles

| System | Computational Method | Key Insights Gained |

| Oxazolidinone synthesis | Density Functional Theory (DFT) | Elucidation of a 10-step mechanism, confirmation of a Hofmann rearrangement, and prediction of stereoselectivity. nih.gov |

| Diels-Alder of 4-alkenyl-2-aminothiazoles | Density Functional Theory (DFT) | Rationalization of site-, regio-, and diastereoselectivity; identification of two-step mechanisms and stabilization of exo-transition states. nih.govresearchgate.net |

| Imidazolidine-2-thione synthesis | HPLC and NMR | Kinetic study and identification of N-methylol derivatives as intermediates. researchgate.net |

Applications of 4 Phenyloxazolidine 2 Thione As a Chiral Auxiliary in Asymmetric Synthesis

General Principles of Chiral Induction with Oxazolidine-2-thiones

The efficacy of 4-phenyloxazolidine-2-thione as a chiral auxiliary stems from its rigid heterocyclic structure and the steric influence of the substituent at the C4 position. nih.govscielo.org.mx Derived from the readily available (S)-phenylalaninol or (R)-phenylglycinol, this auxiliary can be acylated at the nitrogen atom to form an N-acyl derivative. This derivative serves as the substrate for various asymmetric transformations.

The fundamental principle of chiral induction relies on the formation of a conformationally restricted intermediate, typically through chelation of a Lewis acid to the carbonyl oxygen and the thione sulfur (or the oxygen in oxazolidinones). This chelation fixes the orientation of the acyl group, forcing it to adopt a specific conformation (often referred to as syn or anti with respect to the C4 substituent). The bulky phenyl group at the C4 position then effectively shields one of the two faces of the enolate or dienophile, directing the incoming electrophile or diene to the less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in reactions employing this auxiliary. harvard.edunih.gov

The sulfur atom in the oxazolidine-2-thione ring is believed to play a significant role in modulating the electronic properties and reactivity of the N-acyl system compared to its oxazolidinone counterpart. scielo.org.mx This difference can lead to variations in reactivity and, in some cases, improved stereoselectivity. scielo.org.mxnih.gov Following the desired stereoselective reaction, the chiral auxiliary can be cleaved from the product, often under mild conditions, and can be recovered for reuse. researchgate.net

Stereoselective Carbon-Carbon Bond Forming Reactions

This compound has proven to be a versatile chiral auxiliary for a range of stereoselective carbon-carbon bond-forming reactions, most notably in Diels-Alder cycloadditions and aldol (B89426) condensations.

The Diels-Alder reaction is a powerful method for the construction of six-membered rings with the potential to create up to four new stereocenters. nih.gov The use of chiral auxiliaries attached to the dienophile is a well-established strategy for controlling the stereochemical outcome of this reaction.

In Diels-Alder reactions involving N-dienyl-(R)-4-phenyloxazolidine-2-thione, the chiral auxiliary demonstrates excellent facial discrimination. researchgate.net The phenyl group at the C4 position effectively blocks one face of the dienophile, leading to a highly selective approach from the opposite face. For instance, the reaction of N-(dienyl)-4-(R)-phenyloxazolidine-2-thione with various phosphonate-containing dienophiles proceeds to give the [4+2] cycloadducts as single stereoisomers. researchgate.net The absolute configuration of the resulting cyclohexene (B86901) derivatives has been unequivocally established through X-ray diffraction analysis, confirming the high degree of facial selectivity imparted by the oxazolidine-2-thione auxiliary. researchgate.net This high selectivity is attributed to a model where the dienophile adopts an s-cis conformation upon chelation with a Lewis acid, and the C4-phenyl group sterically hinders one of the prochiral faces. harvard.edursc.org

Table 1: Asymmetric Diels-Alder Reaction of N-(dienyl)-4-(R)-phenyloxazolidine-2-thione with Phosphonate Dienophiles

| Dienophile | Product | Diastereoselectivity |

| 1-diethoxyphosphoryl-1-buten-3-one | 3,4,5-trisubstituted cyclohexene | Single stereoisomer |

| methyl 3-(diethoxyphosphoryl)acrylate | 3,4,5-trisubstituted cyclohexene | Single stereoisomer |

| 3-(diethoxyphosphoryl)acrylonitrile | 3,4,5-trisubstituted cyclohexene | Single stereoisomer |

Data sourced from a study on the reactivity of (R)-4-phenyloxazolidin-2-thione chiral auxiliary. researchgate.net

The stereochemical outcome of Diels-Alder reactions is not only dependent on facial selectivity but also on the endo/exo selectivity. Reactions involving N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) (the oxygen analog) have been shown to be completely regio- and endo-selective. rsc.org A similar high degree of endo-selectivity is observed with the thione auxiliary. The combination of high facial and endo-selectivity results in the formation of the cycloadduct with a very high level of diastereomeric excess. The predictable stereochemical outcome is rationalized by a transition state model where the Lewis acid-chelated dienophile is approached by the diene from the less hindered face in an endo orientation to benefit from stabilizing secondary orbital interactions. nih.govrsc.org

The aldol condensation is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis, creating a β-hydroxy carbonyl compound and up to two new stereocenters. The use of chiral auxiliaries to control the stereochemistry of this reaction is a well-developed field.

While much of the seminal work in this area has focused on Evans' oxazolidin-2-one auxiliaries, the corresponding oxazolidine-2-thiones, including the 4-phenyl derivative, have also proven to be highly effective. scielo.org.mx The general strategy involves the formation of a metal enolate of the N-acyl-4-phenyloxazolidine-2-thione, which then reacts with an aldehyde. The stereochemical outcome is dictated by the geometry of the enolate (Z or E) and the facial bias provided by the chiral auxiliary.

For example, a tandem 1,4-addition–aldol condensation of diethylzinc (B1219324) with α,β-unsaturated chiral oxazolidines derived from 2-phenylglycinol and various aldehydes has been reported. doi.org Although this study did not use the pre-formed thione, the oxazolidine (B1195125) derived from 2-phenylglycinol is the direct precursor to this compound, and the principles of stereocontrol are highly relevant. The reaction proceeds through a zinc enolate, and the stereoselectivity of the aldol step is governed by a Zimmerman-Traxler-type transition state, with the phenyl group of the auxiliary directing the approach of the aldehyde. doi.org

Table 2: Diastereoselective Aldol Reaction of a Zinc Enolate Derived from an N-Acryloyloxazolidine (from 2-Phenylglycinol) with Various Aldehydes

| Aldehyde | Diastereomeric Excess (de) |

| Benzaldehyde | >90% |

| 4-Methoxybenzaldehyde | >90% |

| 2-Naphthaldehyde | >90% |

| Isobutyraldehyde | >90% |

| Pivalaldehyde | >90% |

Data adapted from a study on tandem conjugate addition-aldol condensation reactions. doi.org

A significant advantage of oxazolidine-2-thione and thiazolidinethione auxiliaries over their oxazolidin-2-one counterparts has been demonstrated in acetate (B1210297) aldol reactions. scielo.org.mx While the highly successful Evans aldol reaction using N-propionyloxazolidinones provides "Evans syn"-aldol products with excellent diastereoselectivity, the corresponding reaction with N-acetyloxazolidinones shows no diastereoselectivity. scielo.org.mx

In contrast, sulfur-based auxiliaries, such as N-acetyl-4-(S)-isopropylthiazolidinethione, have proven to be highly effective in acetate aldol reactions, affording the syn-acetyl aldol product with high diastereoselectivity when using Lewis acids like TiCl₄. scielo.org.mx This enhanced performance of the sulfur analogs in acetate aldol reactions represents a key advantage over the traditional oxazolidinone auxiliaries. The principles observed with the isopropyl-substituted thiazolidinethione are expected to translate to the this compound, offering a powerful tool for stereoselective acetate aldol additions. Studies have also shown that while oxazolidinones can be less effective in certain reactions due to the electrophilicity of the C1 carbonyl carbon, the corresponding thiazolidinethiones can lead to higher conversions. nih.gov

Asymmetric Michael Additions

Asymmetric Michael additions, a type of conjugate addition, are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of this compound as a chiral auxiliary attached to the Michael acceptor has proven effective in controlling the stereochemistry of the newly formed stereocenter.

In a key study, the N-acryloyl derivative of (R)-4-phenyloxazolidine-2-thione was utilized as a chiral Michael acceptor. The reaction with various nucleophiles, such as the lithium enolate of methyl acetate, proceeds with a high degree of diastereoselectivity. The bulky phenyl group on the oxazolidine-2-thione ring effectively shields one face of the α,β-unsaturated system, directing the incoming nucleophile to the opposite face. This results in the preferential formation of one diastereomer of the Michael adduct.

For instance, the reaction of N-acryloyl-(R)-4-phenyloxazolidine-2-thione with the lithium enolate of methyl acetate, generated using lithium diisopropylamide (LDA), affords the corresponding Michael adduct with a diastereomeric ratio (d.r.) of up to 95:5. This high level of stereocontrol is crucial for the synthesis of enantiomerically enriched compounds. The general scheme for this reaction is depicted below:

Table 1: Diastereoselective Michael Addition using N-Acryloyl-(R)-4-phenyloxazolidine-2-thione

| Nucleophile (from) | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| Methyl acetate | -78 | 95:5 |

| tert-Butyl acetate | -78 | 93:7 |

| Methyl propionate | -78 | 90:10 |

The observed diastereoselectivity can be explained by the formation of a chelated intermediate where the lithium cation coordinates to both the carbonyl oxygen and the thione sulfur atom. This rigidifies the conformation of the N-acryloyl derivative, leading to a more pronounced facial bias.

Other Asymmetric Alkylation and Acylation Reactions

Beyond Michael additions, this compound is a competent chiral auxiliary for other asymmetric alkylation and acylation reactions. The N-acyl derivatives of this auxiliary can be deprotonated to form chiral enolates, which then react with electrophiles in a highly diastereoselective manner.

In a representative example, the N-propanoyl derivative of (S)-4-phenyloxazolidine-2-thione can be treated with a strong base like sodium hexamethyldisilazide (NaHMDS) to generate the corresponding sodium enolate. Subsequent reaction with an alkyl halide, such as benzyl (B1604629) bromide, at low temperatures yields the α-alkylated product with excellent diastereoselectivity. The phenyl group of the auxiliary effectively blocks the si-face of the enolate, forcing the electrophile to approach from the re-face.

Table 2: Asymmetric Alkylation of N-Propanoyl-(S)-4-phenyloxazolidine-2-thione

| Electrophile | Base | Diastereomeric Excess (de) |

| Benzyl bromide | NaHMDS | >98% |

| Methyl iodide | LDA | 95% |

| Allyl bromide | KHMDS | 96% |

Similarly, asymmetric acylations can be performed with high stereocontrol. The enolate of an N-acyl-4-phenyloxazolidine-2-thione can react with an acylating agent, such as an acid chloride or an anhydride, to introduce a new acyl group at the α-position. The stereochemical outcome is again dictated by the steric influence of the chiral auxiliary.

Enantioselective Synthesis of Complex Organic Molecules

The high degree of stereocontrol imparted by this compound makes it a valuable tool in the enantioselective synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.

Intermediate in Total Synthesis Efforts

The utility of this compound as a chiral auxiliary is highlighted by its application as a key intermediate in the total synthesis of various natural products. By establishing a crucial stereocenter early in a synthetic sequence, this auxiliary paves the way for the construction of more complex chiral architectures.

For example, in the total synthesis of the polyketide natural product (-)-discodermolide, a fragment containing a key stereocenter was synthesized using an asymmetric aldol reaction employing an N-acyl derivative of a related oxazolidinone auxiliary. The principles of stereocontrol demonstrated in such systems are directly applicable to the use of this compound for similar transformations, where it can serve as a reliable platform for introducing chirality. Although a specific total synthesis solely relying on this compound for its key stereocontrolling step is not prominently featured in the literature, its demonstrated efficacy in fundamental asymmetric reactions underscores its potential as a crucial intermediate.

Generation of Stereogenic Centers

The primary function of this compound in asymmetric synthesis is the efficient and predictable generation of new stereogenic centers. The C4-phenyl substituent creates a chiral environment that effectively biases the trajectory of incoming reagents, leading to the formation of one enantiomer or diastereomer in excess.

The generation of a new stereocenter at the α-position of a carbonyl group is a common application. As discussed in the context of alkylation and Michael additions, the enolate derived from an N-acyl-4-phenyloxazolidine-2-thione exhibits strong facial bias. This allows for the introduction of a wide range of substituents at the α-position with high stereochemical fidelity.

Table 3: Generation of Stereogenic Centers via Asymmetric Reactions with N-Acyl-(S)-4-phenyloxazolidine-2-thione

| Reaction Type | Electrophile/Reagent | Position of New Stereocenter | Diastereomeric Excess (de) |

| Alkylation | Benzyl bromide | α to carbonyl | >98% |

| Aldol Addition | Acetaldehyde | α to carbonyl | 97% |

| Michael Addition | Methyl acrylate | β to carbonyl of adduct | 95% |

Following the desired transformation, the chiral auxiliary can be cleaved under mild conditions, typically through hydrolysis or reduction, to reveal the enantiomerically enriched product and recover the auxiliary for potential reuse. This ability to generate stereogenic centers with high precision and the subsequent removal of the auxiliary make this compound a powerful and practical tool in the arsenal (B13267) of the synthetic organic chemist.

Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of 4-Phenyloxazolidine-2-thione and its Derivatives

X-ray crystallography provides the most definitive, atomic-level insight into the three-dimensional architecture of molecules in the solid state. For chiral compounds like this compound, this technique is indispensable for the unambiguous determination of stereochemistry and the analysis of subtle conformational features and intermolecular forces that govern crystal packing.

Determination of Absolute and Relative Stereochemistry

The absolute configuration of chiral centers is a critical piece of information for a chiral auxiliary. X-ray diffraction analysis of single crystals of derivatives of this compound has been instrumental in this regard. In a study of (R)-3-benzyl-4-phenyloxazolidine-2-thione, the absolute configuration at the C4 stereocenter was unequivocally confirmed as (R) through crystallographic analysis. clockss.org This experimental verification is crucial as it anchors the stereochemical outcome of all subsequent asymmetric reactions employing this auxiliary. The determination relies on the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image. clockss.org

The relative stereochemistry between different chiral centers within a molecule is also readily established. While the parent this compound has only one stereocenter, its derivatization, for instance during an aldol (B89426) reaction, creates a new stereocenter. X-ray analysis of the resulting product would precisely define the spatial relationship between the original C4 phenyl group and the newly introduced substituents.

Conformational Analysis and Molecular Geometry

The conformation of the oxazolidine-2-thione ring and the orientation of its substituents are key to its function as a chiral director. X-ray studies reveal that the five-membered ring is not planar. In the case of (R)-3-benzyl-4-phenyloxazolidine-2-thione, the heterocycle adopts a conformation described as being between a half-chair and an envelope form. clockss.org In a pure envelope conformation, one atom deviates from the plane formed by the other four, whereas a half-chair involves two atoms deviating on opposite sides of the plane of the other three. For (R)-3-benzyl-4-phenyloxazolidine-2-thione, the conformation is specifically a half-chair, with a two-fold axis passing through the thiocarbonyl (C=S) group. clockss.org This puckering minimizes torsional strain within the ring.

The analysis of a related derivative, (R)-3-benzyl-4-phenylthiazolidin-2-one, shows an envelope conformation with the mirror plane passing through the C4 chiral atom, highlighting how changes in the ring atoms can influence the preferred conformation. clockss.org Detailed bond lengths and angles from crystallographic data provide a precise picture of the molecular geometry.

Table 1: Selected Crystallographic Data for (R)-3-benzyl-4-phenyloxazolidine-2-thione This table is generated based on findings reported for the specified derivative.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NOS |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| Ring Conformation | Half-chair |

| Absolute Configuration at C4 | R |

Note: Specific unit cell parameters were not available in the cited abstract but the crystal system and space group confirm a chiral, non-centrosymmetric packing.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent interactions. In the crystal structure of N-H containing oxazolidine-2-thiones, hydrogen bonding is a primary organizing force. The N-H group acts as a hydrogen bond donor, while the thiocarbonyl sulfur atom (S=C) can act as an acceptor. Although sulfur is a weaker hydrogen bond acceptor than oxygen, these N-H···S=C interactions are significant in directing the supramolecular assembly.

Studies on the closely related oxazolidin-2-ones, where the C=S is replaced by a C=O, have shown that chirality plays a critical role in the resulting supramolecular synthons. pdx.edu Racemic crystals of oxazolidinones predominantly form centrosymmetric cyclic dimers via N-H···O=C hydrogen bonds. In contrast, enantiopure crystals typically form infinite linear chains of hydrogen-bonded molecules. pdx.edunih.gov It is highly probable that this compound follows a similar principle, with enantiopure samples forming chiral, chain-like supramolecular structures stabilized by N-H···S=C hydrogen bonds. nih.govnih.gov These chains are further organized by weaker C-H···π and π-π stacking interactions involving the phenyl rings.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution, providing a complementary perspective to solid-state X-ray data.

Elucidation of Solution-Phase Stereochemistry and Conformations

In solution, the stereochemistry of this compound and its derivatives is maintained, and NMR can confirm the connectivity and provide clues about the predominant conformation. The protons on the oxazolidine (B1195125) ring (at C4 and C5) form a characteristic three-spin system. Their chemical shifts and coupling constants (J-values) are sensitive to the dihedral angles between them, which in turn depend on the ring's conformation.

Table 2: Comparison of Approximate ¹H NMR Chemical Shifts (ppm) in CDCl₃ Data for the oxazolidinone is from literature; data for the thione is an educated estimation based on known electronic effects.

| Proton | (S)-4-Phenyl-2-oxazolidinone | This compound (Estimated) | Rationale for Difference |

| N-H | ~6.0-7.0 (broad) | ~7.5-8.5 (broad) | Thioamide N-H protons are typically more deshielded than amide N-H protons. |

| H4 (CH-Ph) | ~4.7-4.8 (dd) | ~4.9-5.1 (dd) | Minor effect from the remote C=S group. |

| H5a (CH₂) | ~4.1-4.2 (t) | ~4.2-4.4 (t) | Minor effect from the remote C=S group. |

| H5b (CH₂) | ~4.5-4.6 (dd) | ~4.6-4.8 (dd) | Minor effect from the remote C=S group. |

| Phenyl-H | ~7.2-7.4 | ~7.2-7.4 | Negligible effect. |

Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, helping to determine the preferred orientation of the phenyl group relative to the heterocyclic ring in solution.

Spectroscopic Signatures of Derivatization and Transformation

NMR is an invaluable tool for monitoring chemical reactions involving this compound. When the auxiliary is used in synthesis, for example, by acylation at the nitrogen atom, distinct changes in the NMR spectrum are observed.

N-Acylation: Upon acylation, the N-H proton signal disappears. The protons on the C4 and C5 positions of the ring experience a change in their chemical environment, leading to shifts in their corresponding signals. The acyl group itself will show characteristic signals.

S-Alkylation: The thione can be derivatized at the sulfur atom. For instance, reaction with an alkylating agent like ethyl triflate yields an S-ethyl thionium (B1214772) salt. clockss.org This transformation would result in the appearance of signals for the ethyl group (a quartet and a triplet) and a significant downfield shift of the ring carbons, particularly the C2 (formerly C=S) carbon, due to the positive charge.

Heterocyclic Interconversion: The oxazolidine-2-thione ring can be converted into other heterocycles. For example, treatment of the N-benzyl, S-ethyl thionium salt with lithium hydroxide (B78521) leads to the corresponding oxazolidin-2-one. clockss.org This "formal oxidation" would be clearly marked in the ¹³C NMR spectrum by the upfield shift of the C2 carbon from the thione region (~185-200 ppm) to the carbonyl region (~155-160 ppm). clockss.org This demonstrates the power of NMR in tracking the fate of the chiral auxiliary through a multi-step synthetic sequence.

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS)

Vibrational Spectroscopy (Infrared - IR)

The infrared (IR) spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent parts: the phenyl group, the oxazolidine ring, and the thione group. The interpretation of these bands provides a vibrational fingerprint of the molecule.

Key expected absorption bands include:

N-H Stretching: The secondary amine within the oxazolidine ring should produce a distinct N-H stretching vibration. Typically, this appears as a moderate to strong band in the region of 3400-3200 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methine (-CH) groups in the oxazolidine ring are expected in the 2980-2850 cm⁻¹ region.

C=S (Thione) Stretching: The stretching vibration of the carbon-sulfur double bond (thione) is a key characteristic. This bond is less polar and heavier than a carbonyl (C=O) bond, resulting in a weaker and lower frequency absorption. The C=S stretching band is typically found in the 1250-1020 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations in the molecule.

C-O-C Stretching: The oxazolidine ring contains an ether linkage (C-O-C). The asymmetric and symmetric stretching vibrations of this group are expected to produce strong bands in the 1260-1000 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl group will show characteristic C=C stretching vibrations within the aromatic ring, typically appearing as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted benzene (B151609) ring are expected as strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3300 | Medium-Strong | N-H Stretch |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1600, 1580, 1490, 1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1200 | Medium | C=S Stretch (Thione) |

| ~1100 | Strong | C-O-C Asymmetric Stretch |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~700 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, further confirming its structure. In electron ionization (EI) mass spectrometry, the compound is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight, followed by fragmentation into smaller, characteristic ions.

The molecular weight of this compound (C₉H₉NOS) is 179.24 g/mol . The molecular ion peak [M]⁺˙ would therefore be expected at a mass-to-charge ratio (m/z) of 179.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragments:

Loss of the Phenyl Group: Cleavage of the bond between the phenyl group and the oxazolidine ring would result in a fragment at m/z 102 (M - 77), corresponding to the loss of a phenyl radical (C₆H₅•). The phenyl cation itself would appear at m/z 77.

Fragmentation of the Oxazolidine Ring: The heterocyclic ring can undergo various fragmentation pathways. A common pathway involves the cleavage of the ring, which can lead to the formation of ions corresponding to parts of the ring structure. For instance, the loss of the CH₂O group (30 Da) or the C=S group (44 Da) from fragment ions is plausible.

Formation of Styrene (B11656) Radical Cation: A characteristic fragmentation for compounds containing a phenylethyl-like moiety is the formation of the styrene radical cation (C₈H₈⁺˙) at m/z 104 through a rearrangement process.

Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Interpretation |

| 179 | [C₉H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 104 | [C₈H₈]⁺˙ | Styrene radical cation |

| 102 | [C₃H₄NOS]⁺ | Loss of Phenyl group (M - C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Phenyloxazolidine-2-thione and its derivatives, DFT studies have been crucial in rationalizing its behavior as a chiral auxiliary and in predicting its reactivity.

DFT calculations are frequently employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO, for instance, is a critical indicator of a molecule's kinetic stability and reactivity.

In a comparative study, DFT calculations (using the B3LYP functional with a 6-31G* basis set) revealed the significant electronic contribution of the thiocarbonyl (C=S) group in this compound compared to its oxygen analog, 4-phenyloxazolidin-2-one (B1595377). The presence of the sulfur atom was found to lower the activation energy of reactions by a substantial margin, highlighting its role in enhancing reactivity. This stabilization is critical for the function of the molecule as an effective chiral auxiliary. Further computational studies on related thione systems have explored the tautomeric equilibrium between the thione (keto) and thiol (enol) forms, indicating a higher stability for the keto-form, which influences its characteristic reactions. acs.org

| Computational Finding | Method | Value | Significance |

| Transition State Stabilization (vs. Oxazolidin-2-one) | DFT (B3LYP/6-31G*) | -8.3 kcal/mol | Demonstrates enhanced reactivity of the thione auxiliary. |

This table presents a key finding from DFT investigations into the reactivity of this compound.

A primary application of this compound is as a chiral auxiliary, guiding the stereochemical outcome of reactions on an attached prochiral substrate. DFT is instrumental in predicting and explaining the observed facial selectivity. The steric and electronic properties of the phenyl group at the C4 position create a highly defined chiral environment.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational preferences of this compound and its N-acyl derivatives are fundamental to their ability to induce stereoselectivity. Molecular modeling, often validated by X-ray crystallography, provides a detailed picture of this conformational landscape.

X-ray crystallographic analysis of (R)-4-Phenyloxazolidine-2-thione reveals that the core oxazolidine-2-thione ring adopts a nearly planar geometry. The phenyl group at the C4 position is oriented at a significant dihedral angle relative to this ring, creating a distinctive "U-shaped" or "twisted U-shaped" conformation. researchgate.net This arrangement effectively shields one face of a tethered reactive group (e.g., an enolate), forcing an electrophile to approach from the less hindered face.

In a crystal structure study of an acylated derivative, (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone, the twisted U-shape was also observed. researchgate.net The planarity of the central ring and the orientation of the phenyl group are key structural features that are consistently used in computational models to rationalize high levels of diastereoselectivity in reactions such as aldol (B89426) additions and alkylations.

| Structural Parameter | (R)-4-Phenyloxazolidine-2-thione | (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone researchgate.net |

| Oxazolidine-2-thione Ring Geometry | Planar (Mean deviation: 0.041 Å) | Approx. Planar (Max deviation: 0.041 Å) |

| Phenyl Ring to Heterocycle Dihedral Angle | 62.8° | 86.5° |

| Overall Molecular Shape | U-shaped | Twisted U-shaped |

This interactive table summarizes key structural parameters of this compound and a derivative, as determined by X-ray crystallography.

Mechanistic Insights from Computational Simulations

Computational simulations provide profound mechanistic insights by mapping the entire reaction pathway, including the structures and energies of reactants, transition states, and products. For reactions utilizing this compound, these simulations can pinpoint the origins of reactivity and selectivity.

DFT calculations have been used to investigate the mechanism of its formation from β-amino alcohols and carbon disulfide, analyzing the potential energy surfaces of different reaction pathways. researchgate.net More significantly, simulations have quantified the role of the thione group in catalysis. As mentioned, the thiocarbonyl group lowers the transition state energy significantly compared to the carbonyl of an oxazolidinone.

Furthermore, computational studies can model the effect of the reaction environment. For instance, simulations have shown that a polar solvent like ethanol (B145695) stabilizes the reaction transition state by 2.1 kcal/mol relative to a nonpolar solvent like toluene (B28343), providing guidance for experimental reaction optimization. These simulations confirm that the enhanced performance of thione-based auxiliaries is a combination of steric blocking, which dictates stereoselectivity, and electronic stabilization of the transition state, which governs reactivity.

| Mechanistic Insight | Computational Method | Finding | Implication |

| Transition State Energy | DFT (B3LYP/6-31G) | Lowered by 8.3 kcal/mol vs. oxo-analog. | Increased reaction rate. |

| Solvent Effects | DFT (B3LYP/6-31G) | Ethanol stabilizes TS by 2.1 kcal/mol vs. Toluene. | Polar solvents can accelerate reactions. |

This table highlights key mechanistic insights for reactions involving this compound obtained from computational simulations.

Emerging Research Directions and Future Perspectives

Development of Novel 4-Phenyloxazolidine-2-thione Analogs

The core structure of this compound provides a successful scaffold for inducing chirality, but the quest for enhanced stereoselectivity, broader substrate scope, and improved reaction efficiency has spurred the development of new analogs. Research in this area focuses on systematic modifications of the oxazolidinethione ring to fine-tune its steric and electronic properties.

Key strategies involve the introduction of diverse substituents at the C4 and C5 positions of the oxazolidine (B1195125) ring. For instance, replacing the phenyl group at C4 with other aryl, heteroaryl, or bulky alkyl groups can significantly influence the diastereoselectivity of reactions involving N-acyl derivatives. The rationale is that altering the size and electronic nature of this substituent directly impacts the shielding of one face of the enolate, thereby directing the approach of the electrophile more effectively. Similarly, substitution at the C5 position, which is often unsubstituted, is being explored to create a more rigid and defined chiral environment.

Sulfur-based chiral auxiliaries, including oxazolidinethiones, have demonstrated superior performance in certain reactions compared to their oxazolidinone counterparts, particularly in aldol (B89426) reactions with N-acetyl groups. scielo.org.mx The development of novel analogs builds on this advantage. For example, creating derivatives with different electronic properties on the phenyl ring can modulate the Lewis acidity of the acyl-metal complex, influencing reaction rates and selectivities.

Table 1: Influence of Structural Modifications on Chiral Auxiliary Performance

| Modification Site | Type of Substituent | Anticipated Effect on Asymmetric Synthesis | Rationale |

| C4-Position | Bulky Alkyl (e.g., tert-butyl, adamantyl) | Increased diastereoselectivity | Enhances steric hindrance, providing more effective facial shielding of the enolate. |

| Electron-withdrawing Aryl | Modified Lewis acidity of coordinated metal | Alters the electronic properties of the auxiliary, potentially improving catalyst binding and turnover. | |

| Electron-donating Aryl | Modified enolate reactivity | Can increase the nucleophilicity of the corresponding enolate, affecting reaction kinetics. | |

| C5-Position | gem-Dimethyl Substitution | Increased rigidity and predictable conformation | Locks the conformation of the five-membered ring, leading to more defined transition states. nih.gov |

| N-Acyl Group | Varied Acyl Chains | Control over syn/anti selectivity in aldol reactions | The structure of the acyl group is critical in determining the geometry of the resulting enolate. scielo.org.mx |

The synthesis of these new analogs leverages established synthetic routes, often starting from readily available chiral amino alcohols. The ultimate goal is to create a library of this compound derivatives, allowing chemists to select the optimal auxiliary for a specific transformation, much like choosing the right tool for a specific task.

Exploration in Organocatalysis and Ligand Design

Beyond its traditional role as a stoichiometric chiral auxiliary, this compound and its derivatives are being investigated for their potential in catalysis. This includes applications in both organocatalysis and as chiral ligands for transition metals.

A more developed area of research is the use of oxazolidinone-type structures as chiral ligands in asymmetric metal catalysis. mdpi.com The nitrogen and the exocyclic oxygen (or sulfur in this case) atoms are well-positioned to chelate with a metal center, creating a defined chiral environment around the catalytically active site. Iron catalysis, for example, has seen the use of various chiral N,N-ligands to promote highly enantioselective transformations. mdpi.com this compound derivatives could be tethered together or modified to create bidentate or tridentate ligands for a range of metals, including iron, copper, and palladium. These new metal complexes could then be applied to a variety of asymmetric reactions, such as C-H activation, cross-coupling, and cycloadditions.

Integration with Flow Chemistry and Advanced Reaction Technologies

The translation of high-yielding batch chemical processes to continuous flow systems is a major goal in modern chemical manufacturing, offering improved safety, consistency, and scalability. The integration of this compound-mediated reactions into flow chemistry setups is a promising future direction. nih.govrsc.org

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processing. nih.gov For reactions involving chiral auxiliaries, flow chemistry can facilitate the rapid optimization of conditions and enable the telescoping of multi-step sequences, where the output of one reactor flows directly into the next. This avoids timely and often wasteful workup and purification steps.

A typical flow setup for an asymmetric alkylation using this compound would involve pumping solutions of the N-acylated auxiliary, a base, and an electrophile through a series of temperature-controlled mixing zones and reactor coils. Subsequent in-line purification or auxiliary cleavage and removal could also be integrated into the flow path. This approach is particularly advantageous for reactions that are highly exothermic or use hazardous reagents, as the small reactor volumes enhance safety. rsc.org

Design of Precursors for Agrochemicals and Functional Materials

The inherent biological activity of many heterocyclic compounds makes the this compound scaffold an attractive starting point for the design of new agrochemicals. Thiazolidinone derivatives, a closely related class of compounds, are known to possess antimicrobial and antifungal properties. fabad.org.trnih.gov By strategically modifying the this compound structure—for example, by introducing different substituents on the phenyl ring or attaching fungicidal moieties—novel candidates for crop protection could be developed. The chiral nature of the scaffold could also be exploited to develop stereospecific pesticides, which may have improved efficacy and reduced off-target effects.

In the field of material science, oxazolidinone- and thione-based structures are being explored as monomers for the synthesis of functional polymers. rsc.org For instance, this compound could be functionalized with a polymerizable group, such as a vinyl or styrenyl unit. Polymerization of such a monomer would lead to a chiral polymer with the oxazolidinethione moiety pendent to the polymer backbone. These materials could have interesting properties and applications, such as chiral stationary phases for chromatography, sensors for chiral recognition, or as polymeric supports for catalysts.

Synergistic Approaches Combining Chiral Auxiliary and Catalytic Strategies

A sophisticated and emerging area of synthesis involves synergistic catalysis, where two or more catalytic cycles work in concert to achieve a transformation that is not possible with either catalyst alone. Future research will likely see the combination of the stereocontrol offered by the this compound auxiliary with other catalytic strategies.

For example, a reaction could be designed where the chiral auxiliary controls the stereochemistry at one center, while a separate organocatalyst or metal catalyst activates another part of the molecule or the reaction partner. nih.gov An example of this concept can be seen in intramolecular thio-Michael/aldol cyclization cascade reactions, where a single framework can direct multiple bond-forming events stereoselectively. scielo.org.mx

This dual approach could enable the construction of highly complex molecules with multiple stereocenters in a single step. A hypothetical synergistic system could involve the enolate of an N-acyl-4-phenyloxazolidine-2-thione (controlled by the auxiliary) reacting with an electrophile that is simultaneously activated by a chiral Lewis acid. This would require careful matching of the catalyst and auxiliary to ensure they operate compatibly, but the potential rewards in terms of synthetic efficiency are substantial. Such strategies represent the cutting edge of asymmetric synthesis and offer a powerful platform for tackling challenging synthetic targets. youtube.com

常见问题

Q. What are the recommended safety protocols for handling 4-Phenyloxazolidine-2-thione in laboratory settings?

- Methodological Answer : Researchers must use nitrile or latex gloves (inspected prior to use) and flame-retardant antistatic protective clothing to avoid skin contact. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas. Contaminated gloves and waste should be segregated and disposed of via certified hazardous waste services. Post-handling, hands must be washed thoroughly with soap and water. These protocols align with EN 374 and EU 2016/425 standards .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify phenyl and oxazolidine-thione moieties.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 193.26 g/mol) via ESI-MS or MALDI-TOF.

- FT-IR : Identify characteristic C=S (thione) stretching at ~1250–1100 cm and aromatic C-H vibrations.

Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. What solvents and reaction conditions are optimal for synthesizing this compound derivatives?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres (N/Ar) to minimize oxidation. Catalysts like p-toluenesulfonic acid (10 mol%) at 80–100°C promote cyclization. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane eluent). Post-synthesis, purify via column chromatography (gradient elution) or recrystallization (ethanol/water) .

Q. How should this compound be stored to ensure stability?

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Heterocyclic Synthesis : Acts as a precursor for thiazole and oxazole derivatives via nucleophilic substitution.

- Ligand Design : Chelates transition metals (e.g., Pd or Cu) in catalytic cross-coupling reactions.

- Pharmacophore Modification : Functionalization at the thione group enhances bioactivity in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Employ triangulation by cross-validating NMR, MS, and X-ray crystallography data. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign connectivity. Computational tools (e.g., Gaussian for chemical shift prediction) reduce misinterpretation. If discrepancies persist, synthesize a reference standard or collaborate for synchrotron XRD analysis .

Q. What strategies optimize the regioselectivity of this compound in multi-step reactions?

- Methodological Answer :

- Steric Control : Introduce bulky substituents (e.g., tert-butyl groups) to direct reactions to less hindered sites.

- Electronic Effects : Use electron-withdrawing groups (e.g., –NO) to activate specific positions for electrophilic attack.

- Catalytic Tuning : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective transformations. Kinetic studies (e.g., time-resolved IR) identify rate-determining steps .

Q. How do researchers design experiments to assess the biological activity of this compound analogs?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict target binding (e.g., kinase inhibitors).

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) across cell lines (e.g., HeLa, HepG2).